REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].[CH3:12][NH2:13]>>[CH3:12][NH:13][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9]
|
Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)S(=O)(=O)N
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the solution is introduced into a sealed tube
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
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Details
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the reaction mixture is concentrated under vacuum (rotary evaporator) to a volume of 30 cm3
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Type
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CUSTOM
|
Details
|
The crystalline precipitate corresponding to the title compound is collected on a filter
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Type
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WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CNC1=C(C=NC=C1)S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |